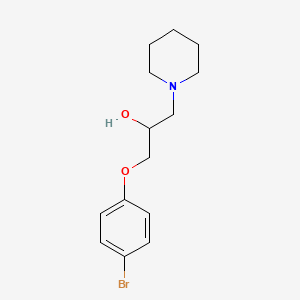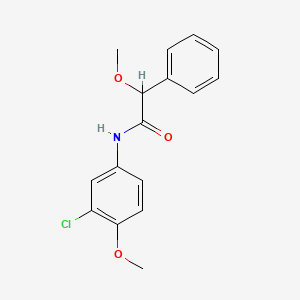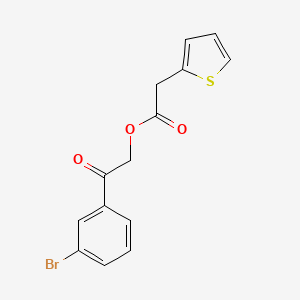
1-(4-bromophenoxy)-3-(1-piperidinyl)-2-propanol
Descripción general
Descripción
1-(4-bromophenoxy)-3-(1-piperidinyl)-2-propanol, also known as BPP, is a synthetic compound that belongs to the class of beta-adrenergic receptor antagonists. It is a selective antagonist of the beta-2 adrenergic receptor, which is found in the smooth muscle of the bronchi and blood vessels. BPP has been extensively studied for its potential therapeutic applications in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders.
Mecanismo De Acción
1-(4-bromophenoxy)-3-(1-piperidinyl)-2-propanol acts as a selective antagonist of the beta-2 adrenergic receptor, which is found in the smooth muscle of the bronchi and blood vessels. By blocking the action of beta-2 adrenergic receptors, 1-(4-bromophenoxy)-3-(1-piperidinyl)-2-propanol reduces the constriction of the bronchi and blood vessels, leading to bronchodilation and vasodilation.
Biochemical and Physiological Effects:
1-(4-bromophenoxy)-3-(1-piperidinyl)-2-propanol has been shown to have a number of biochemical and physiological effects. It has been shown to reduce airway hyperresponsiveness, improve lung function, and reduce inflammation in the airways. In addition, 1-(4-bromophenoxy)-3-(1-piperidinyl)-2-propanol has also been shown to reduce blood pressure and improve cardiac function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-bromophenoxy)-3-(1-piperidinyl)-2-propanol is its selectivity for the beta-2 adrenergic receptor, which allows for targeted therapeutic effects. However, one limitation of 1-(4-bromophenoxy)-3-(1-piperidinyl)-2-propanol is its relatively short half-life, which may limit its effectiveness in some applications.
Direcciones Futuras
There are a number of potential future directions for research on 1-(4-bromophenoxy)-3-(1-piperidinyl)-2-propanol. One area of interest is the development of new formulations and delivery methods for 1-(4-bromophenoxy)-3-(1-piperidinyl)-2-propanol, which could improve its effectiveness and reduce its side effects. In addition, there is also potential for the development of new therapeutic applications for 1-(4-bromophenoxy)-3-(1-piperidinyl)-2-propanol, such as in the treatment of other respiratory disorders or cardiovascular diseases. Finally, further research is needed to better understand the biochemical and physiological effects of 1-(4-bromophenoxy)-3-(1-piperidinyl)-2-propanol, which could lead to the development of more targeted and effective therapies.
Aplicaciones Científicas De Investigación
1-(4-bromophenoxy)-3-(1-piperidinyl)-2-propanol has been studied extensively for its potential therapeutic applications in the treatment of respiratory disorders such as asthma and COPD. It has been shown to have bronchodilatory effects, which can help to alleviate the symptoms of these conditions. In addition, 1-(4-bromophenoxy)-3-(1-piperidinyl)-2-propanol has also been studied for its potential use in the treatment of hypertension and other cardiovascular disorders.
Propiedades
IUPAC Name |
1-(4-bromophenoxy)-3-piperidin-1-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c15-12-4-6-14(7-5-12)18-11-13(17)10-16-8-2-1-3-9-16/h4-7,13,17H,1-3,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEGHZUCNHXKSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(COC2=CC=C(C=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{6-tert-butyl-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-4-fluorobenzamide](/img/structure/B3933321.png)
![3-isopropoxy-N-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)benzamide](/img/structure/B3933329.png)
![N-(3-chlorophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3933350.png)
![4-isopropoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3933358.png)
![N~2~-cyclohexyl-N~1~-(2,4-dimethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3933372.png)
![N-[4-(cyanomethyl)phenyl]methanesulfonamide](/img/structure/B3933373.png)
![isobutyl 4-({4-[2-(4-methyl-3-nitrophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B3933381.png)

![2-[1-cyclohexyl-4-(6-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B3933402.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methylphenyl)methanesulfonamide](/img/structure/B3933415.png)
![(4-ethoxyphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone](/img/structure/B3933417.png)

![4-methyl-N-{2-[(1-piperidinylacetyl)amino]ethyl}benzamide](/img/structure/B3933434.png)